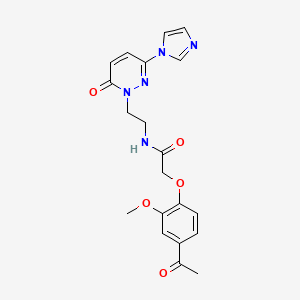

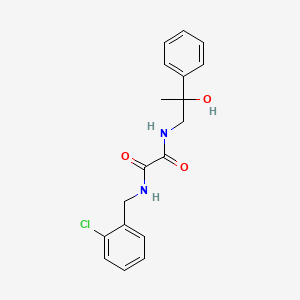

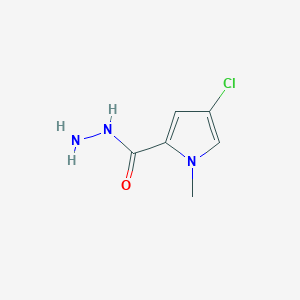

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various routes to obtain it, including cyclization reactions and functional group transformations. The most common synthetic methods include cyclization of 4-hydroxy-2-quinolones with appropriate reagents to form the tetrahydroquinoline ring system .

Molecular Structure Analysis

The molecular formula of Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is C18H20N2O2, with a molecular weight of 296.37 g/mol. Its IUPAC name is benzyl methyl [(3R)-1,2,3,4-tetrahydro-3-quinolinyl]carbamate . The compound’s three-dimensional arrangement plays a crucial role in its biological activity and interactions with other molecules .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification, amidation, and cyclization. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the formation of derivatives with modified properties. Understanding its reactivity is essential for designing novel compounds based on its scaffold .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis of Constrained ACC Derivatives : Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is synthesized through a cyclopropanation process. This process led to the creation of a new type of heterocyclic system, demonstrating the compound's utility in exploring novel chemical structures (Szakonyi et al., 2002).

Formation of Tetrahydroisoquinolines : Research into the synthesis of tetrahydroisoquinolines highlights the reactivity of similar compounds, offering insights into the complex chemical reactions and potential applications in various synthesis processes (Huber & Seebach, 1987).

Reactions with Alkyllithium : Investigations into the reactions of related tetrahydroisoquinoline carbamates with alkyllithium provide valuable information on the chemical behavior of these compounds, which could be extrapolated to similar structures like this compound (Orito et al., 2000).

Biological and Medicinal Applications

Anticancer Potential : Studies on substituted 1,2,3,4-tetrahydroisoquinolines indicate potential anticancer properties, which could be relevant for this compound (Redda et al., 2010).

Synthesis of C1-Benzyl and Benzoyl Isoquinolines : The facile synthesis of C1-benzyl and benzoyl isoquinolines using methods that could be applicable to the synthesis and study of this compound highlights its potential in the field of medicinal chemistry (Wan et al., 2015).

Neuroprotective Effects in Alzheimer's Disease : The study of butyrylcholinesterase inhibitors with structures similar to this compound shows potential neuroprotective properties, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's (Hoffmann et al., 2019).

Analytical and Sensing Applications

Chromatography in Pharmaceutical Analysis : this compound-related compounds have been studied using high-performance liquid chromatography, indicating its potential in analytical applications, particularly in pharmaceutical analysis (Al-Kurdi et al., 1999).

Colorimetric Chemosensors : The development of azo dyes based on 8-hydroxyquinoline benzoates, structurally related to this compound, for selective sensing of heavy metals such as Hg2+, suggests potential applications in environmental monitoring and analytical chemistry (Cheng et al., 2008).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to exhibit a wide range of biological activities, making them valuable in drug research and development .

Mode of Action

It’s worth noting that similar compounds have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate poses potential hazards, including skin and eye irritation. Researchers handling this compound should follow safety protocols, wear appropriate protective equipment, and work in well-ventilated areas. Detailed safety information is available in the Material Safety Data Sheet (MSDS) .

Eigenschaften

IUPAC Name |

methyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-18(22)19-15-10-9-13-8-5-11-20(16(13)12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVYWPSFWDOMJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2757324.png)

![N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2757326.png)

![3-[(3,3-Diphenylpropyl)sulfamoyl]benzoic acid](/img/structure/B2757333.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2757338.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)